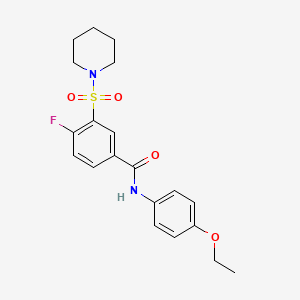
N-(4-ethoxyphenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide
説明
N-(4-ethoxyphenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a 4-ethoxyphenylamine group, a fluorine atom at the 4-position, and a piperidin-1-ylsulfonyl moiety at the 3-position of the benzamide core. The ethoxy group (-OCH₂CH₃) contributes to lipophilicity and metabolic stability compared to smaller alkoxy substituents (e.g., methoxy).
特性
IUPAC Name |
N-(4-ethoxyphenyl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-2-27-17-9-7-16(8-10-17)22-20(24)15-6-11-18(21)19(14-15)28(25,26)23-12-4-3-5-13-23/h6-11,14H,2-5,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFBDVBHESYTHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-ethoxyphenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a sulfonamide group, and an ethoxyphenyl moiety, contributing to its unique pharmacological profile. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group is known for its role in enzyme inhibition, particularly in antibacterial and anti-inflammatory contexts. The compound may modulate the activity of specific enzymes involved in metabolic pathways, leading to therapeutic effects.
Antibacterial Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have shown strong inhibitory effects against various bacterial strains. In a study evaluating related compounds, several demonstrated IC50 values indicating potent antibacterial activity against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) and urease effectively. For example, certain derivatives displayed IC50 values ranging from 0.63 µM to 6.28 µM against AChE, suggesting that this compound may exhibit comparable inhibitory activity .
Study 1: Antimicrobial Efficacy
A comprehensive study investigated the antimicrobial efficacy of related sulfonamide derivatives. The results indicated that compounds with similar piperidine structures exhibited moderate to strong activity against multiple bacterial strains. The study highlighted the importance of the sulfonamide moiety in enhancing the antibacterial properties of these compounds .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of piperidine-based compounds. The study found that several derivatives acted as effective inhibitors of urease and AChE, with implications for treating conditions like Alzheimer's disease and urinary tract infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antibacterial Activity (IC50 µM) | AChE Inhibition (IC50 µM) |
|---|---|---|---|
| Compound A | Structure A | 2.14 ± 0.003 | 0.63 ± 0.001 |
| Compound B | Structure B | 6.28 ± 0.003 | 1.21 ± 0.005 |
| This compound | TBD | TBD | TBD |
類似化合物との比較
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(4-ethoxyphenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide and related benzamide derivatives:
Key Observations:
Substituent Effects on Bioactivity
- The 4-ethoxyphenyl group in the target compound likely increases lipophilicity compared to smaller alkoxy groups (e.g., methoxy in , compounds 5–8). This could improve membrane permeability but may reduce solubility in aqueous environments .
- Fluorine at the 4-position may enhance electronic effects (e.g., electron-withdrawing) and metabolic stability relative to chlorine or trifluoromethyl groups in analogs like the compound from .
Sulfonamide Group Variations
- Piperidin-1-ylsulfonyl (six-membered ring) vs. pyrrolidin-1-ylsulfonyl (five-membered ring): Piperidine offers greater conformational flexibility, which may improve binding to larger enzymatic pockets, whereas pyrrolidine’s rigidity could favor selectivity for specific targets .
Biological Activity Trends
- Compounds with piperidin-1-ylsulfonyl groups (e.g., 2D216, 5s) show diverse activities, including adjuvant and antiviral effects, suggesting the target compound may share similar mechanisms .
- Thiazole or furan heterocycles (e.g., 2D216, 5s) introduce aromaticity and polarity, contrasting with the target’s ethoxyphenyl group, which prioritizes hydrophobic interactions .
Synthetic Accessibility
- The target compound’s synthesis likely follows routes similar to ’s benzamide derivatives, involving sulfonylation of a benzamide precursor with piperidine and subsequent coupling to 4-ethoxyaniline .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


